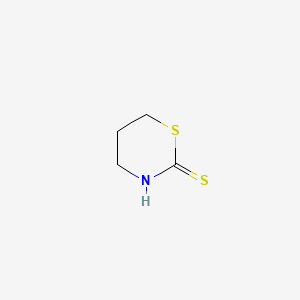

1,3-Thiazinane-2-thione

Overview

Description

1,3-Thiazinane-2-thione is a chemical compound with the molecular formula C4H7NS2. It has a molecular weight of 133.24 . The IUPAC name for this compound is 5,6-dihydro-4H-1,3-thiazine-2-thiol .

Synthesis Analysis

The synthesis of 1,3-Thiazinane-2-thione has been reported in several studies. One approach involves the reaction of primary amines with carbon disulfide and α-chloroacetaldehyde in a solvent-free environment . Another method involves the reaction of acetone with dimethylamine hydrochloride and paraformaldehyde in isopropanol .Molecular Structure Analysis

The molecular structure of 1,3-Thiazinane-2-thione consists of a six-membered ring containing sulfur and nitrogen atoms . The InChI code for this compound is 1S/C4H7NS2/c6-4-5-2-1-3-7-4/h1-3H2, (H,5,6) .Chemical Reactions Analysis

1,3-Thiazinane-2-thione has been found to participate in various chemical reactions. For instance, it has been used as a reactant in the formation of a 1-azadiene dimer under prolonged microwave irradiation . This reaction allows thiazine-2-thiones to act as “masked” 1-azadiene equivalents, making them useful synthetic tools for accessing complex heterocyclic frameworks .Physical And Chemical Properties Analysis

1,3-Thiazinane-2-thione is a solid compound with a melting point of 132-135°C . It has a molecular weight of 133.2 g/mol and an exact mass of 133.00199157 g/mol . The compound has one hydrogen bond donor and two hydrogen bond acceptors .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “1,3-Thiazinane-2-thione,” focusing on unique applications across different fields:

Organic Synthesis

1,3-Thiazinane-2-thione is utilized in the synthesis of various organic compounds. For instance, it is used in the enantioselective acetal formation from N-Propanoyl-1,3-Thiazinane-2-thione and Trimethyl Orthoformate . It also plays a role in the synthesis and acylation processes .

Medicinal Chemistry

In medicinal chemistry, derivatives of 1,3-Thiazinane-2-thione have shown potential as highly potent drugs for disease treatment. For example, certain derivatives have been indicated to have anti-HIV activity , which could be beneficial for anti-AIDS treatment .

Antioxidant Applications

The compound has been studied for its antioxidant properties. Derivatives of 1,3-Thiazinane-2-thione have exhibited stronger antioxidant activity than chitosans, particularly in low molecular weight derivatives .

Heterocyclic Chemistry

As a heterocyclic compound, 1,3-Thiazinane-2-thione is significant in the synthesis of thiazine and benzothiazine derivatives. These derivatives are synthesized under solvent-free conditions and have various bioactive properties .

Multi-component Reactions

It is also involved in multi-component reactions such as the synthesis of thiazolidine-2-thiones via a domino alkylation/intramolecular Michael addition .

Safety And Hazards

Future Directions

properties

IUPAC Name |

1,3-thiazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NS2/c6-4-5-2-1-3-7-4/h1-3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDWOMIVMIHAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=S)SC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376939 | |

| Record name | 1,3-Thiazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Thiazinane-2-thione | |

CAS RN |

5554-48-3 | |

| Record name | 1,3-Thiazinane-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005554483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1, tetrahydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1, tetrahydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Thiazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-thiazinane-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Thiazinane-2-thione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5D5Y97792 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

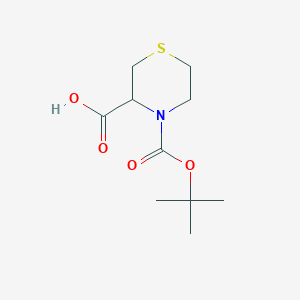

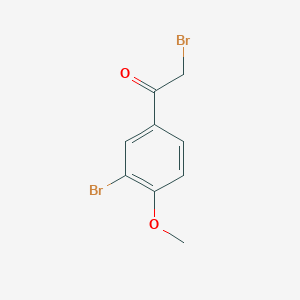

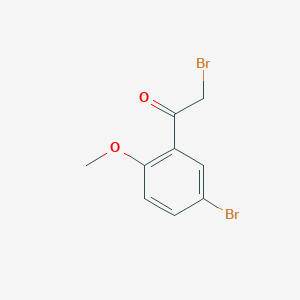

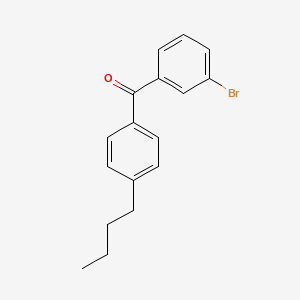

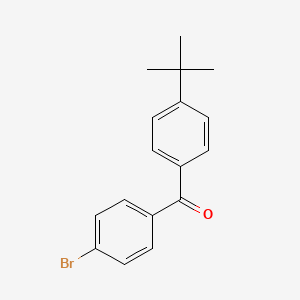

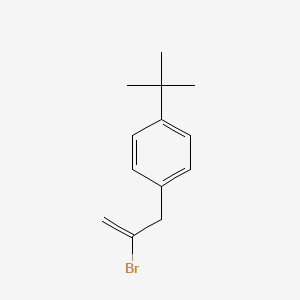

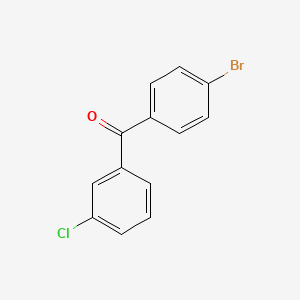

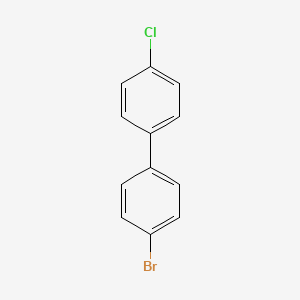

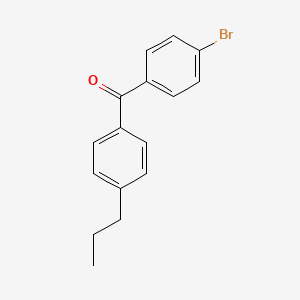

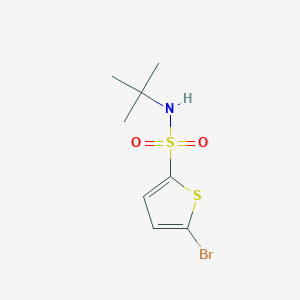

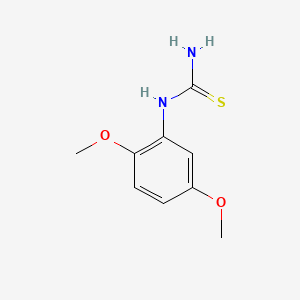

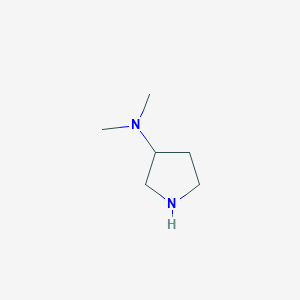

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to access 1,3-Thiazinane-2-thione derivatives?

A1: A prevalent method involves a one-pot reaction using primary amines, carbon disulfide, and α,β-unsaturated aldehydes under solvent-free conditions. [] This approach has shown efficacy in synthesizing 4-hydroxy-1,3-thiazinane-2-thione derivatives, which can be further modified to their dehydrated or acetylated counterparts. [] Another method utilizes Baylis-Hillman acetates as ambiphilic building blocks for the construction of 1,3-thiazinane-2-thione frameworks. [, ]

Q2: How does the structure of 1,3-Thiazinane-2-thione influence its conformation?

A2: Crystallographic studies reveal that the 1,3-thiazinane ring in these compounds often adopts a half-boat conformation. [, , ] For instance, in 3-(1-Phenylethyl)-1,3-thiazinane-2-thione, the carbon at position 5 of the ring deviates significantly from the plane formed by the remaining atoms. [] This conformation can be influenced by the substituents on the ring.

Q3: Can you elaborate on the intermolecular interactions observed in the crystal structures of 1,3-Thiazinane-2-thione derivatives?

A3: Various weak interactions contribute to the crystal packing of these compounds. C-H⋯S hydrogen bonds are commonly observed, linking molecules into chains or networks. [, ] Additionally, π–π stacking interactions between aromatic rings are found in some derivatives, further stabilizing the crystal structure. []

Q4: Are there any catalytic applications of 1,3-Thiazinane-2-thione derivatives reported?

A4: Yes, N-acyl 1,3-thiazinane-2-thiones have demonstrated remarkable potential as substrates in asymmetric Michael additions. [] When catalyzed by chiral nickel(II) complexes, these reactions proceed with high regio-, diastereo-, and enantioselectivity. [] This control over stereochemistry allows access to all four possible Michael stereoisomers, offering a versatile platform for synthesizing chiral molecules.

Q5: Has the synthesis of specific enantiomers of 1,3-Thiazinane-2-thione derivatives been achieved?

A5: The stereodivergent nature of the Michael additions utilizing N-acyl 1,3-thiazinane-2-thiones and chiral nickel(II) catalysts enables the synthesis of specific enantiomers. [] The choice of the chiral ligand on the nickel(II) complex dictates the stereochemical outcome, granting access to either the syn or anti enantiomerically pure products. []

Q6: Are there any specific examples where the synthetic utility of 1,3-Thiazinane-2-thione derivatives is highlighted?

A6: The asymmetric synthesis of Tapentadol, a centrally acting analgesic, showcases the utility of these reactions. [] The desired enantiomerically pure Tapentadol precursor is obtained through the strategic application of this methodology, highlighting its potential in synthesizing complex chiral molecules. []

Q7: What analytical techniques are employed to characterize 1,3-Thiazinane-2-thione derivatives?

A7: Crystallography plays a crucial role in elucidating the structures of these compounds, providing information on bond lengths, angles, and conformations. [, , ] Spectroscopic methods like NMR and IR spectroscopy are essential for characterizing the compounds and studying their properties. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.